Methyl 5-bromo-2,4-dimethoxybenzoate
Overview
Description
Methyl 5-bromo-2,4-dimethoxybenzoate is an organic compound with the molecular formula C10H11BrO4 and a molecular weight of 275.1 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2,4 on the benzene ring are substituted with a bromine atom and methoxy groups, respectively. This compound is often used in organic synthesis and research due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems . The bromine atom in Methyl 5-bromo-2,4-dimethoxybenzoate could potentially undergo nucleophilic substitution reactions .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The presence of the methoxy groups might influence its solubility and absorption, while the bromine atom could affect its distribution and metabolism .
Result of Action
Brominated compounds can cause various cellular effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For example, the pH could affect the ionization state of the compound, potentially influencing its absorption and distribution .
Biochemical Analysis
Biochemical Properties
Methyl 5-bromo-2,4-dimethoxybenzoate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions includes binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, affecting their function and downstream effects.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression . It may also impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, resulting in changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity . Additionally, it may interact with transcription factors and other proteins involved in gene expression, resulting in changes in the expression of specific genes. These interactions can lead to downstream effects on cellular processes and overall cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular processes and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of normal cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The effects on metabolic flux and metabolite levels are important considerations in understanding the overall impact of this compound on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . The localization and accumulation of this compound can influence its activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound is important for understanding its role in cellular processes and its overall impact on cell function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2,4-dimethoxybenzoate can be synthesized through the esterification of 5-bromo-2,4-dimethoxybenzoic acid. The reaction involves the use of methanol and concentrated sulfuric acid as a catalyst. The reaction is typically carried out at a temperature of 70°C for about 5 hours .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2,4-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and palladium catalysts.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates.
Oxidation Reactions: Products include 5-bromo-2,4-dimethoxybenzaldehyde or 5-bromo-2,4-dimethoxybenzoic acid.
Reduction Reactions: Products include 5-bromo-2,4-dimethoxybenzyl alcohol.
Scientific Research Applications
Methyl 5-bromo-2,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 5-bromo-2,4-dimethoxybenzoate can be compared with other similar compounds such as:
- Methyl 3-bromo-4,5-dimethoxybenzoate
- Methyl 4-bromo-3,5-dimethoxybenzoate
- Methyl 5-bromo-2-hydroxy-4-methoxybenzoate
Uniqueness
The unique combination of bromine and methoxy substituents in this compound imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
methyl 5-bromo-2,4-dimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-8-5-9(14-2)7(11)4-6(8)10(12)15-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJROGSBBDLIEMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397461 | |
Record name | methyl 5-bromo-2,4-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39503-51-0 | |
Record name | methyl 5-bromo-2,4-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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